molecular formula C44H86NO8P B13753181 (2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate

(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate

Cat. No.: B13753181
M. Wt: 788.1 g/mol
InChI Key: ATHVAWFAEPLPPQ-FLHXZNPISA-N
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Description

3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is a phosphatidylcholine compound, which is a type of phospholipid. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by the presence of stearoyl and oleoyl acyl groups at positions 1 and 2, respectively, on the glycerol backbone, with a phosphorylcholine group attached to the third position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine typically involves the esterification of glycerol with stearic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphorylcholine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific lipases are used to catalyze the esterification reactions. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, large-scale production may utilize continuous flow reactors to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine involves its integration into cell membranes, where it contributes to membrane fluidity and stability. The compound can interact with membrane proteins and influence signaling pathways by modulating the local lipid environment. Its phosphorylcholine group can also participate in interactions with other biomolecules, affecting various cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is unique due to its specific acyl group arrangement and the presence of the phosphorylcholine group at the first position. This configuration can influence its behavior in biological membranes and its interactions with other molecules, making it distinct from other similar phospholipids .

Properties

Molecular Formula

C44H86NO8P

Molecular Weight

788.1 g/mol

IUPAC Name

[(2S)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m0/s1

InChI Key

ATHVAWFAEPLPPQ-FLHXZNPISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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